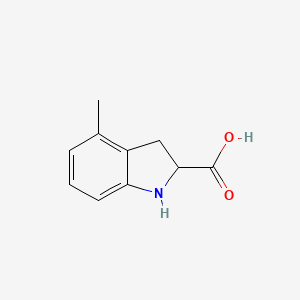

4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-6-3-2-4-8-7(6)5-9(11-8)10(12)13/h2-4,9,11H,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMSMDXONJUVOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(NC2=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Methyl 2,3 Dihydro 1h Indole 2 Carboxylic Acid and Chiral Analogs

Strategies for Enantioselective Synthesis of 2,3-dihydro-1H-indole-2-carboxylic Acid Derivatives

The development of stereoselective methods to access chiral 2,3-dihydro-1H-indole-2-carboxylic acid derivatives is crucial for the preparation of enantiomerically pure pharmaceuticals. Various strategies, including chiral pool synthesis, asymmetric catalysis, and enzymatic resolutions, have been successfully employed.

Chiral Pool Approaches (e.g., from Amino Acids)

The chiral pool approach utilizes readily available, inexpensive enantiopure starting materials, such as amino acids, to synthesize complex chiral molecules. L-phenylalanine has served as a prominent chiral starting block for the synthesis of (S)-indoline-2-carboxylic acid. researchgate.net

One documented pathway involves a multi-step sequence starting with the nitration of L-phenylalanine. researchgate.net This is followed by an intramolecular nitro amination to form (S)-6-nitro-indoline-2-carboxylic acid with a high enantiomeric excess (>99.5%). The final product, (S)-indoline-2-carboxylic acid, is then obtained through a one-pot transformation of the nitro-intermediate. This total synthesis, consisting of three main operations, achieves a total yield of 42% while maintaining the high enantiomeric purity. researchgate.net

Table 1: Chiral Pool Synthesis of (S)-Indoline-2-carboxylic Acid from L-Phenylalanine

| Step | Reaction | Reagents | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| 1 | Nitration | Urea nitrate (B79036) (UN)/H₂SO₄ | 2,4-dinitro-L-phenylalanine | 75.7% | - |

| 2 | Intramolecular Nitro Amination | - | (S)-6-nitro-indoline-2-carboxylic acid | 65.7% | >99.5% |

Asymmetric Hydrogenation and Reduction Techniques

Catalytic asymmetric hydrogenation of indole (B1671886) derivatives represents one of the most direct and atom-economical methods for producing chiral indolines. chinesechemsoc.org However, the inherent stability of the indole ring presents a significant challenge. dicp.ac.cn Much of the progress in this area has focused on the hydrogenation of N-protected and unprotected indoles.

Rhodium complexes with chiral bisphosphine ligands, such as PhTRAP, have been used for the asymmetric hydrogenation of 2-substituted N-acyl indoles. rug.nl These reactions often require a base, like cesium carbonate, to achieve high enantioselectivity. rug.nlrug.nl More recently, iridium-based catalysts, particularly with bisphosphine-thiourea ligands (ZhaoPhos), have shown high efficiency in the asymmetric hydrogenation of unprotected 2-aryl and 2-alkyl substituted indoles, achieving excellent yields and enantioselectivities (up to 97% ee). chinesechemsoc.orgchinesechemsoc.org This system operates through an anion-binding activation strategy, where a Brønsted acid assists in the in situ generation of an iminium ion intermediate. chinesechemsoc.org

Table 2: Selected Examples of Asymmetric Hydrogenation of Indole Derivatives

| Substrate Type | Catalyst System | Product | Conversion/Yield | ee (%) | Reference |

|---|---|---|---|---|---|

| N-acetyl indoles | Rh/Ph-TRAP/Cs₂CO₃ | N-acetyl-indoline derivatives | High | up to 95% | rug.nl |

| 2-Aryl substituted indoles | Ir/(S,R)-ZhaoPhos | 2-Aryl-indolines | >99% Conversion, 95% Yield | 95% | chinesechemsoc.org |

Beyond hydrogenation, asymmetric reduction techniques have also been developed. A notable metal-free approach involves the Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles (indolenines). acs.orgorganic-chemistry.org Using a Hantzsch dihydropyridine (B1217469) as the hydrogen source and a chiral phosphoric acid catalyst, various optically active indolines can be synthesized with high enantioselectivities (up to 97% ee). acs.orgorganic-chemistry.org This method is particularly effective for 2-aryl-substituted 3H-indoles. organic-chemistry.org

Organocatalytic and Metal-Catalyzed Asymmetric Cyclization Reactions

Asymmetric cyclization reactions provide a powerful means to construct the chiral indoline (B122111) core in a single step. Both metal-based and organocatalytic systems have been explored.

Copper-catalyzed intramolecular cyclization of enantiopure ortho-halophenylalanines has emerged as a cost-effective alternative to palladium-catalyzed methods for synthesizing (S)-2-indolinecarboxylic acid. rug.nl For instance, the ring closure of (S)-ortho-chlorophenylalanine can be achieved in high yield (95%) and with excellent enantiomeric excess (99%) using a copper catalyst. researchgate.net This reaction is a key step in a three-step synthesis that begins with a Perkin condensation to form ortho-chlorocinnamic acid. researchgate.net

Organocatalysis has also been applied to the synthesis of substituted indolines and related heterocyclic structures. While direct organocatalytic cyclizations to form the core 2,3-dihydro-1H-indole-2-carboxylic acid are less common, related asymmetric reactions, such as [3+2] cycloadditions catalyzed by chiral entities, have been used to create polysubstituted pyrrolidines, which share a similar five-membered nitrogen-containing ring. nih.gov These methodologies highlight the potential for developing novel organocatalytic routes to the target indoline scaffold.

Enzymatic Resolution and Biocatalytic Pathways

Biocatalysis offers a highly selective and environmentally benign approach to obtaining enantiopure 2,3-dihydro-1H-indole-2-carboxylic acid derivatives. Methods include both the resolution of racemic mixtures and asymmetric synthesis.

Enzymatic kinetic resolution is a widely used technique. For example, the lipase (B570770) from Candida antarctica (Chirazyme L-2) can catalyze the enantioselective hydrolysis of racemic N-Boc-indoline-2-carboxylic acid methyl ester. researchgate.net This process efficiently yields the (S)-carboxylic acid with >99.9% ee and leaves the unreacted (R)-ester with 99.6% ee at approximately 50% conversion. researchgate.net

A combined biocatalytic and homogeneous catalysis approach provides a highly efficient route to (S)-2-indolinecarboxylic acid. researchgate.net This three-step process utilizes the enzyme phenylalanine ammonia (B1221849) lyase (PAL) from Rhodotorula glutinis. The enzyme catalyzes the enantioselective reaction of an ortho-chlorocinnamic acid derivative with ammonia to produce (S)-ortho-chlorophenylalanine in 91% yield and 99% ee. researchgate.net This intermediate is then cyclized to the final product using a copper catalyst. researchgate.net

Total Synthesis Approaches to 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid Scaffolds

The total synthesis of specifically substituted indolines like this compound often relies on robust and versatile chemical reactions that allow for the introduction of desired substituents on the aromatic ring.

Fischer Indole Synthesis Variations and Adaptations

The Fischer indole synthesis, discovered in 1883, is a cornerstone reaction in organic chemistry for producing indoles from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions. wikipedia.orgalfa-chemistry.com While it classically yields an aromatic indole, variations of this reaction can be adapted to produce the corresponding dihydroindole (indoline) scaffold. rsc.org

The standard reaction involves the acid-catalyzed condensation of the hydrazine (B178648) and carbonyl to form a hydrazone, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring. wikipedia.orgalfa-chemistry.com A wide range of Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be used to catalyze the reaction. wikipedia.orgrsc.org

To access the indoline scaffold, an "interrupted" Fischer indolization can be employed. This variation involves trapping an intermediate in the reaction sequence before aromatization occurs, followed by a reduction step. rsc.org For example, the reaction can be conducted in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) in acetic acid, which reduces the indolenine intermediate as it is formed, yielding the indoline directly. rsc.org

For the synthesis of this compound, the Fischer synthesis would utilize 3-methylphenylhydrazine and pyruvic acid (or a pyruvate (B1213749) ester). The reaction of pyruvic acid phenylhydrazone is known to produce 2-indolecarboxylic acid. alfa-chemistry.com The regioselectivity of the cyclization with the substituted 3-methylphenylhydrazine is a key consideration, as two isomeric products are possible. The reaction conditions, including the acidity and temperature, can influence the ratio of the resulting 4-methyl and 6-methyl indole products. youtube.com Subsequent reduction of the resulting 4-methyl-1H-indole-2-carboxylic acid would yield the target compound.

Table 3: Common Catalysts in Fischer Indole Synthesis

| Catalyst Type | Examples |

|---|---|

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric acid (PPA), p-Toluenesulfonic acid (p-TsOH) |

Recent developments have also focused on making the Fischer synthesis more environmentally friendly, for instance, by using mechanochemical protocols with solid-state catalysts like oxalic acid and dimethylurea, eliminating the need for bulk organic solvents. rsc.org

Multicomponent Reaction Strategies (e.g., Ugi Reaction)

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer a powerful and efficient approach to complex molecules. The Ugi four-component reaction (Ugi-4CR) is a prominent example, typically involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. wikipedia.orgorganic-chemistry.org

While direct synthesis of the target molecule in a single Ugi reaction is complex, the Ugi-4CR can be strategically employed to assemble key precursors that can be subsequently cyclized to form the dihydroindole ring. For instance, a modified Ugi reaction could be designed where one of the components contains a latent functionality for a post-Ugi cyclization. A hypothetical approach could involve an ortho-vinyl aniline (B41778) derivative as the amine component. The product of the Ugi reaction would then contain the necessary framework to undergo a subsequent intramolecular cyclization (e.g., hydroamination or related ring-closing reaction) to form the desired 2,3-dihydro-1H-indole core.

The general mechanism of the Ugi reaction involves the initial formation of an imine from the amine and carbonyl compound. organic-chemistry.org This is followed by the addition of the isocyanide and the carboxylic acid, culminating in a Mumm rearrangement to yield the stable bis-amide product. wikipedia.org The versatility of the Ugi reaction allows for the incorporation of diverse substituents, making it a valuable tool for creating libraries of complex molecules for further synthetic elaboration. organic-chemistry.orgmdpi.com In 2019, a five-component Ugi reaction was developed for preparing indole carboxamide amino amides from amines, aldehydes, isocyanides, and indole-N-carboxylic acids, which were synthesized from indoles and CO2. mdpi.com

Table 1: Ugi Four-Component Reaction Components

| Component Type | Role in Reaction | Potential Functionality for Dihydroindole Synthesis |

|---|---|---|

| Amine | Forms imine intermediate | Substituted anilines (e.g., an o-alkenyl or o-haloaniline) |

| Aldehyde/Ketone | Forms imine intermediate | Provides substituents for the final structure |

| Carboxylic Acid | Protonates imine; adds as anion | Can be a simple acid or carry additional functional groups |

Cyclization and Ring-Closing Methodologies (e.g., Pictet-Spengler)

The Pictet-Spengler reaction is a fundamental method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines. wikipedia.orgnih.gov It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring. wikipedia.org

While the classic Pictet-Spengler reaction utilizes electron-rich aromatic systems like indoles (leading to β-carbolines), a variation can be envisioned for the synthesis of the 2,3-dihydro-1H-indole (indoline) skeleton. wikipedia.orgnih.gov This would require a β-(o-aminophenyl)ethylamine derivative as the starting amine. The reaction sequence would proceed through the formation of an iminium ion, which then undergoes electrophilic attack at the ortho position of the aniline ring to close the five-membered ring.

The key steps in a Pictet-Spengler type cyclization are:

Formation of an imine from the amine and a carbonyl compound.

Protonation of the imine under acidic conditions to form a reactive iminium ion.

Intramolecular electrophilic attack of the phenyl ring on the iminium ion.

Deprotonation to restore aromaticity and yield the cyclized product.

For the synthesis of chiral analogs of this compound, an asymmetric Pictet-Spengler reaction can be employed. Stereocontrol can be achieved by using a chiral starting material, such as an amino acid derivative, which introduces a stereocenter that directs the cyclization. nih.gov For example, using a derivative of 3-(o-amino-m-tolyl)alanine as the starting material would incorporate the necessary 4-methyl and 2-carboxylic acid functionalities directly into the final product with stereochemical control. The diastereoselectivity of the reaction is often influenced by the reaction conditions, such as the choice of acid catalyst and temperature. nih.govgoogle.com

Cascade Reactions and Tandem Processes

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur sequentially in a single pot without isolating intermediates. rsc.org These strategies are highly efficient, reducing waste and simplifying synthetic procedures. Various cascade reactions have been developed for the synthesis of substituted indoles and their reduced forms. thieme-connect.comrsc.org

One potential tandem approach for synthesizing the this compound skeleton involves a reduction/cyclization sequence starting from a suitably substituted ortho-nitrostyrene derivative. For instance, an ester of 2-(2-nitro-3-methylphenyl)acrylic acid could serve as a precursor. A tandem process could involve:

Reduction of the nitro group to an amine.

Intramolecular Michael Addition : The newly formed amine attacks the α,β-unsaturated ester intramolecularly to form the five-membered ring.

This sequence can often be accomplished in one pot using a reducing agent like H₂ with a palladium catalyst, or chemical reductants like zinc or iron in acidic media. thieme-connect.com

Palladium-catalyzed cascade reactions are particularly powerful for constructing indole and indoline rings. organic-chemistry.org A strategy could involve the coupling of an o-haloaniline with an appropriate coupling partner, followed by an intramolecular cyclization. For example, a tandem Sonogashira coupling followed by cyclization of an o-alkynylaniline can yield 2-substituted indoles. mdpi.com A subsequent reduction step would then furnish the desired dihydroindole.

Table 2: Example of a Tandem Reaction Strategy

| Starting Material | Key Transformations | Catalyst/Reagents | Product Scaffold |

|---|---|---|---|

| o-Nitrobenzyl cyanide and a boronic acid | 1. Pd-catalyzed cross-coupling2. Fe-catalyzed nitro reduction3. Intramolecular cyclization | Pd(OAc)₂, Fe | 2-Substituted Indole thieme-connect.com |

| 2-Allyl-2-(2-nitrophenyl)cyclohexane-1,3-dione | 1. Reduction2. Condensation3. Fragmentation4. Cyclization | (Varies) | 2,3-Disubstituted Indole rsc.org |

Protecting Group Strategies and Stereochemical Control in Synthesis

The synthesis of complex molecules like this compound often necessitates the use of protecting groups to mask reactive functionalities. jocpr.com The indoline nitrogen and the carboxylic acid group are two such functionalities that typically require protection to prevent undesired side reactions during synthesis. oup.com

Protecting the Indoline Nitrogen: The secondary amine of the indoline ring is nucleophilic and can interfere with many reactions. Common protecting groups for amines include:

Boc (tert-butyloxycarbonyl): Introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), it is stable to many reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid, TFA). clockss.org

Acyl groups: Groups like acetyl can be used, though their removal may require harsher conditions. clockss.org

Protecting the Carboxylic Acid: The acidic proton and the electrophilic carbonyl carbon of the carboxylic acid often require protection. This is typically achieved by converting the acid into an ester. oup.com

Methyl or Ethyl Esters: Easily formed and can be removed by base-catalyzed hydrolysis (saponification). oup.com

Benzyl (B1604629) Esters: Can be removed under neutral conditions via hydrogenolysis (H₂/Pd-C), which is useful if the molecule contains base-sensitive groups. libretexts.org

tert-Butyl Esters: Removed under acidic conditions, offering an orthogonal deprotection strategy to base-labile groups. libretexts.org

Stereochemical Control: Achieving a specific stereoisomer of the target compound is critical, as different enantiomers can have vastly different biological activities. Stereocontrol can be exerted through several strategies:

Chiral Pool Synthesis: Starting with an enantiomerically pure precursor, such as a naturally occurring amino acid like L-phenylalanine, can transfer chirality to the final product. researchgate.net

Asymmetric Catalysis: Using a chiral catalyst can induce enantioselectivity in a key bond-forming step, such as an asymmetric hydrogenation of an indole-2-carboxylic acid precursor to the corresponding dihydroindole.

Diastereomeric Resolution: A racemic mixture of the final product or a key intermediate can be reacted with a chiral resolving agent to form diastereomers, which can then be separated by physical methods like crystallization. clockss.org For example, racemic trans-indoline-2-carboxylic acid derivatives have been resolved into optically pure enantiomers using (-)-ephedrine. clockss.org

The choice of protecting groups and the strategy for stereochemical control are interdependent and must be planned carefully to ensure compatibility throughout the synthetic sequence. An orthogonal set of protecting groups, which can be removed under different conditions without affecting each other, is often ideal. uchicago.edu

Table 3: Common Protecting Groups in Dihydroindole Synthesis

| Functional Group | Protecting Group | Abbreviation | Common Removal Conditions |

|---|---|---|---|

| Amine (Indoline NH) | tert-butyloxycarbonyl | Boc | Acid (e.g., TFA) clockss.org |

| Carboxylic Acid | Methyl Ester | Me | Base (e.g., LiOH, NaOH) oup.comclockss.org |

| Carboxylic Acid | Benzyl Ester | Bn | Hydrogenolysis (H₂, Pd/C) libretexts.org |

Chemical Reactivity and Derivatization of 4 Methyl 2,3 Dihydro 1h Indole 2 Carboxylic Acid

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of esters, amides, and the corresponding reduction products, alcohols and aldehydes.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to esters or amides is a fundamental strategy for modifying the molecule's properties or for protecting the carboxyl group during subsequent reactions.

Esterification: Standard esterification methods are applicable to 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid. The Fischer esterification, involving the reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is a common approach. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing water as it forms. masterorganicchemistry.com For substrates sensitive to strong acids, milder conditions such as the Steglich esterification can be employed, which uses coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-(dimethylamino)pyridine (DMAP). commonorganicchemistry.com

Amidation: The formation of amides from the carboxylic acid and a primary or secondary amine is typically achieved using peptide coupling reagents to activate the carboxyl group. This method avoids the high temperatures and harsh conditions required for direct thermal amidation. mdpi.com A wide variety of modern coupling agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide), can facilitate this transformation under mild conditions, preserving stereochemistry when chiral amines are used. orgsyn.org Boronic acid derivatives have also been developed as catalysts for direct amidation, offering a green and efficient alternative. organic-chemistry.org

| Reaction Type | Reagents and Conditions | Product Type | Reference Example |

|---|---|---|---|

| Fischer Esterification | Methanol (MeOH), H₂SO₄ (cat.), Reflux | Methyl Ester | youtube.com |

| Steglich Esterification | tert-Butanol, DCC, DMAP, CH₂Cl₂ | tert-Butyl Ester | commonorganicchemistry.com |

| Amidation | Benzylamine, EDC, HOBt, DMF | N-Benzyl Amide | mdpi.com |

| Catalytic Amidation | Aniline (B41778), o-Iodoarylboronic acid (cat.), Molecular Sieves | N-Phenyl Amide | organic-chemistry.org |

Reduction to Alcohols and Aldehydes

The carboxylic acid group can be reduced to yield the corresponding primary alcohol or, with more difficulty, the aldehyde.

Reduction to Alcohols: The reduction of carboxylic acids requires potent reducing agents due to the low electrophilicity of the carboxyl carbon. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, readily converting the acid to the primary alcohol, (4-methyl-2,3-dihydro-1H-indol-2-yl)methanol, after an acidic workup. libretexts.orgmasterorganicchemistry.comlibretexts.org It is important to note that milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.org Alternative methods using reagents like 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P) followed by NaBH₄ have also been developed as a facile route. core.ac.uk

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is challenging because the intermediate aldehyde is more reactive than the starting material and is typically reduced further to the alcohol. chemguide.co.uk To achieve this transformation, a two-step process is generally required. The carboxylic acid is first converted into a more reactive derivative, such as an ester or an acid chloride. This intermediate can then be reduced to the aldehyde using a sterically hindered and less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H), at low temperatures to prevent over-reduction. libretexts.org

Reactions Involving the Indoline (B122111) Nitrogen

The secondary amine within the indoline ring is nucleophilic and serves as a key site for N-alkylation and N-acylation reactions, as well as a building block for constructing fused heterocyclic systems. For these reactions, the carboxylic acid is often protected as an ester to prevent unwanted side reactions. clockss.org

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom of the indoline can be alkylated using various alkylating agents. A common method involves treating the indoline with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), to neutralize the acid generated. mdpi.com Another approach is the use of transition-metal catalysts, such as iridium or iron complexes, which enable the N-alkylation of indolines using alcohols as the alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" methodology. organic-chemistry.orgresearchgate.netnih.gov This method is considered a green chemical process as the only byproduct is water.

N-Acylation: N-acylation is readily achieved by treating the indoline with an acylating agent like an acyl chloride or an acid anhydride in the presence of a base. clockss.org This reaction is typically high-yielding and proceeds under mild conditions. For instance, methacryloyl chloride reacts with ethyl 2,3-dihydroindole-2-carboxylate in the presence of triethylamine to yield the N-acylated product. Direct N-acylation of the indole (B1671886) nucleus with carboxylic acids can also be performed using activating agents or specific catalysts. clockss.orgresearchgate.net Thioesters have also been reported as effective acyl sources for the chemoselective N-acylation of indoles. nih.gov

| Reaction Type | Reagents and Conditions | Product Type | Reference Example |

|---|---|---|---|

| N-Alkylation | Ethyl Indol-2-carboxylate, Alkyl Halide, aq. KOH, Acetone | N-Alkyl Indole-2-carboxylate | mdpi.com |

| Catalytic N-Alkylation | Indoline, Benzyl Alcohol, Fe-catalyst, K₂CO₃, TFE | N-Benzyl Indoline | researchgate.net |

| N-Acylation | Ethyl Indoline-2-carboxylate, Acyl Chloride, Et₃N, Ether | N-Acyl Indoline-2-carboxylate | clockss.org |

| Direct N-Acylation | Indole, Carboxylic Acid, Boric Acid, Mesitylene, Reflux | N-Acyl Indole | clockss.org |

Formation of Nitrogen-Containing Heterocycles

The bifunctional nature of this compound, containing both a secondary amine and a carboxylic acid, makes it a valuable precursor for synthesizing more complex, fused heterocyclic structures. These intramolecular or intermolecular reactions can lead to the formation of new rings. For example, indole-2-carboxylic acids can react with propargyl alcohols in the presence of a copper catalyst to form fused seven-membered lactones (oxepinoindolones). nih.gov The corresponding amides can form fused lactams (azepinoindolones). nih.gov Such cyclization strategies are pivotal in building complex molecular architectures from relatively simple indole precursors.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The benzene (B151609) portion of the indoline ring is electron-rich and highly susceptible to electrophilic aromatic substitution (EAS). Nucleophilic aromatic substitution, in contrast, is generally not feasible unless the ring is substituted with potent electron-withdrawing groups.

The regioselectivity of EAS is controlled by the directing effects of the substituents already present on the ring: the amino group and the C4-methyl group. The secondary amine is a powerful activating and ortho, para-directing group, strongly favoring substitution at the C5 and C7 positions. The methyl group at C4 is a weaker activating group that directs to the ortho (C3 and C5) and para (C7) positions.

The combined influence of these two groups makes the C5 and C7 positions the most reactive sites for electrophilic attack. The C5 position is activated by both the amine (para) and the methyl group (ortho), while the C7 position is activated by both groups as well (amine ortho, methyl para). Steric hindrance at the C7 position, which is situated between the C1-nitrogen and the C6-carbon, may favor substitution at the C5 position.

Common EAS reactions include:

Nitration: Can be performed using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.com

Halogenation: Typically carried out with bromine (Br₂) in a solvent like acetic acid or with N-bromosuccinimide (NBS).

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride with a Lewis acid catalyst such as aluminum chloride (AlCl₃). organic-chemistry.orgsapub.org Due to the high reactivity of the indoline substrate, milder conditions are often preferred to prevent side reactions like polymerization or multiple acylations.

Ring Expansion and Annulation Reactions to Form Fused Heterocycles

The indole nucleus is a versatile scaffold for the construction of fused heterocyclic systems through various ring expansion and annulation strategies. While the dihydro nature of the indole ring in this compound modifies its aromaticity and reactivity compared to indole, the core structure remains amenable to such transformations, often leading to novel polycyclic architectures.

Ring expansion reactions of the indole core can lead to the formation of larger heterocyclic rings, such as quinolines. For instance, a rhodium(II)-catalyzed reaction of indoles with halodiazoacetates can produce quinoline-3-carboxylates through a proposed cyclopropanation-ring expansion pathway. nih.gov The presence of an N-H proton is often crucial for this transformation. nih.gov Another approach involves a thiol-mediated three-step cascade reaction that converts 2-halo-indole-tethered ynones into substituted quinolines. acs.org This process is initiated by a thiol-promoted dearomatizing spirocyclization, followed by nucleophilic substitution and a subsequent one-atom ring expansion. acs.org While a methyl group at the 4-position of the indole ring is generally tolerated in some ring expansion reactions, it can in some cases lead to modest yields. clockss.org

Annulation reactions, which involve the formation of a new ring fused to the existing indole structure, are a powerful tool for synthesizing complex heterocyclic compounds. These reactions can be catalyzed by various metals or proceed through metal-free pathways. For example, palladium-catalyzed annulation of imidazo[1,2-a]pyridines with N-methyl indoles can yield conjugated imidazopyridine-fused indole derivatives. helsinki.fi The synthesis of polycyclic fused indoline scaffolds can also be achieved through cycloaddition reactions. For example, the ZnCl2-catalyzed [4+2] cycloaddition of indoles with 1,2-diaza-1,3-dienes provides access to tetracyclic fused indoline heterocycles with high chemo- and diastereoselectivity. acs.org

Furthermore, the synthesis of 4-indolylquinoline bis-heterocycles can be accomplished through a transition metal-free method involving the reaction of 2-methyleneaminochalcones and indoles in the presence of a Lewis acid and an oxidizing agent. nih.gov This sequence proceeds via a Michael addition, an intramolecular Mannich-type reaction, and subsequent aromatization. nih.gov The construction of fused N-heterocycles, such as tetrahydro clockss.orgmdpi.comdiazepino[1,2-a]indol-1-ones, can be achieved through a straightforward two-step synthetic approach starting from ethyl 1H-indole-2-carboxylates. nih.gov

The following table summarizes selected examples of ring expansion and annulation reactions involving indole derivatives, which are analogous to the potential reactivity of this compound.

| Reaction Type | Indole Substrate | Reagents | Product | Reference |

|---|---|---|---|---|

| Ring Expansion | Indoles | Ethyl halodiazoacetates, Rh(II) catalyst | Ethyl quinoline-3-carboxylates | nih.gov |

| Ring Expansion | 2-Halo-indole-tethered ynones | Thiols | Substituted quinolines | acs.org |

| Annulation | N-Methyl indoles | Imidazo[1,2-a]pyridines, Pd catalyst | Imidazopyridine fused indoles | helsinki.fi |

| [4+2] Cycloaddition | Indoles | 1,2-Diaza-1,3-dienes, ZnCl2 | Tetrahydro-1H-pyridazino[3,4-b]indoles | acs.org |

| Annulation | Indoles | 2-Methyleneaminochalcones, BF3·OEt2, DDQ | 4-Indolylquinolines | nih.gov |

Stereoselective Transformations and Epimerization Studies

The stereochemistry of this compound, with chiral centers at C2 and C3, makes stereoselective transformations and the study of epimerization critical for the synthesis of pure stereoisomers. The relative and absolute configuration of substituents on the indoline ring can significantly influence the biological activity of the molecule.

The diastereoselective preparation of 3-substituted indoline-2-carboxylates is a key strategy for accessing specific stereoisomers. Catalytic hydrogenation of N-acyl derivatives of 3-substituted indole-2-carboxylates can afford either cis- or trans-indoline diastereomers. clockss.org The stereochemical outcome can be controlled, and quantitative C-2 epimerization can be achieved under basic conditions. clockss.org For instance, the hydrogenation of N-Boc-3-substituted indole-2-carboxylates typically yields the corresponding cis-indolines. clockss.org Subsequent treatment with a base, such as potassium tert-butoxide, can lead to complete epimerization at the C2 position to furnish the thermodynamically more stable trans-diastereomer. clockss.org This controlled epimerization is a valuable tool for accessing both cis and trans isomers from a common precursor. clockss.org

Stereoselective alkylation is another important transformation for introducing substituents at specific positions with defined stereochemistry. The organocatalytic asymmetric C3-allylic alkylation of indolin-2-imines with Morita-Baylis-Hillman (MBH) carbonates provides a route to enantioenriched 3-allylindoles. acs.orgnih.gov While this example involves an imine derivative, the principle of stereoselective functionalization at the C3 position is relevant. Similarly, asymmetric allylic alkylation of oxindoles has been developed to construct vicinal quaternary-tertiary stereogenic centers. nih.gov

The synthesis of chiral building blocks is fundamental to these stereoselective transformations. For example, (S)-indoline-2-carboxylic acid can be synthesized from L-phenylalanine through a multi-step sequence involving nitration and intramolecular nitro-amination. researchgate.net The resulting chiral indoline can then be used in peptide synthesis, where its rigid structure can act as a conformational constraint. nih.gov

The following table provides examples of stereoselective transformations and epimerization studies on indoline-2-carboxylic acid derivatives, highlighting the methods used to control stereochemistry.

| Transformation | Substrate | Key Reagents/Conditions | Outcome | Reference |

|---|---|---|---|---|

| Diastereoselective Hydrogenation | N-Boc-3-phenyl-indole-2-carboxylate | H2, 10% Pd/C | cis-Indoline-2-carboxylate | clockss.org |

| Epimerization | cis-N-Boc-3-(methoxycarbonylmethyl)indoline-2-carboxylate | Potassium tert-butoxide | trans-Indoline-2-carboxylate | clockss.org |

| Asymmetric Allylic Alkylation | Indolin-2-imines | MBH carbonates, chiral phosphine-amide catalyst | Enantioenriched 3-allylindoles | acs.orgnih.gov |

| Chiral Pool Synthesis | L-Phenylalanine | Urea nitrate (B79036)/H2SO4, then intramolecular cyclization | (S)-6-Nitro-indoline-2-carboxylic acid | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a molecule. For 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR techniques would be employed to assign its stereochemistry and regiochemistry.

While specific experimental data for this compound is not widely available in public literature, the expected NMR spectral features can be predicted based on the analysis of similar indole (B1671886) derivatives. nih.govmdpi.comchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals would include those for the aromatic protons on the methyl-substituted benzene (B151609) ring, the protons of the dihydro-indole core, the methyl group protons, and the acidic proton of the carboxylic acid. The coupling patterns between adjacent protons would be crucial in confirming the connectivity of the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of distinct carbon environments. The carbonyl carbon of the carboxylic acid would appear at the downfield end of the spectrum. The aromatic carbons, the aliphatic carbons of the five-membered ring, and the methyl carbon would all have characteristic chemical shifts.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common, can provide valuable information about the electronic environment of the nitrogen atom within the indole ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid H | 10.0 - 13.0 | - |

| Aromatic CH | 6.5 - 7.5 | 110 - 140 |

| C2-H | 4.0 - 5.0 | 55 - 65 |

| C3-H₂ | 2.5 - 3.5 | 30 - 40 |

| NH | 3.0 - 5.0 | - |

| Methyl H₃ | 2.0 - 2.5 | 15 - 25 |

| Carboxylic Acid C | - | 170 - 185 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and structures.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound (C₁₀H₁₁NO₂), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement.

The fragmentation pattern observed in the mass spectrum upon ionization would offer insights into the molecule's structure. Common fragmentation pathways for carboxylic acids include the loss of the carboxylic acid group (a loss of 45 Da) and the loss of water (a loss of 18 Da). The indole ring itself can also undergo characteristic fragmentation. Analysis of these fragments helps to piece together the molecular structure. nist.govhmdb.caacs.org

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [M+H]⁺ | 178.0817 | Molecular ion (protonated) |

| [M-H₂O]⁺ | 160.0711 | Loss of water |

| [M-COOH]⁺ | 133.0868 | Loss of carboxylic acid group |

Note: The m/z values are calculated for the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bond of the indole, the O-H bond of the carboxylic acid, the C=O bond of the carbonyl group, C-H bonds, and C=C bonds of the aromatic ring. The broadness of the O-H stretch is indicative of hydrogen bonding, which is a common feature for carboxylic acids in the solid state or in concentrated solutions. nih.govresearchgate.netmdpi.comtandfonline.comresearchgate.netjst.go.jpnist.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| N-H (Indole) | Stretching | 3400 - 3300 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

Note: These are typical frequency ranges and can vary based on the molecular environment and physical state of the sample.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. By diffracting X-rays off a single crystal of this compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined.

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound contains a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase, is the standard method for separating and quantifying these enantiomers.

This technique is crucial for determining the enantiomeric purity or enantiomeric excess (ee) of a sample. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. This is of particular importance in pharmaceutical applications where often only one enantiomer exhibits the desired biological activity. nih.gov

Computational and Theoretical Investigations of 4 Methyl 2,3 Dihydro 1h Indole 2 Carboxylic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Properties

No specific studies employing Density Functional Theory (DFT) or ab initio methods to investigate the electronic structure and molecular properties of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid were found. While DFT studies have been conducted on other indole-carboxylic acid derivatives to analyze electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMOs), this specific molecule has not been the subject of such published research.

Conformational Analysis and Energy Minimization Studies

There are no available research articles detailing conformational analysis or energy minimization studies specifically for this compound. Such studies are crucial for identifying the most stable three-dimensional structures of a molecule, but this analysis has not been reported for this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

No molecular docking or molecular dynamics (MD) simulation studies featuring this compound have been published. While docking and MD simulations are common for exploring the interaction of indole-based molecules with biological targets like enzymes and receptors, this specific compound has not been investigated in such a context in the available literature.

Pharmacophore Modeling and Virtual Screening for Biological Activity Prediction

A search of scientific literature yielded no results for pharmacophore modeling or virtual screening studies that have been performed to predict the biological activity of this compound. These computational techniques are used to identify potential drug candidates, but they have not been applied to this molecule in any published research.

Reaction Mechanism Elucidation using Computational Chemistry

There is no information available on the use of computational chemistry to elucidate the reaction mechanisms involving the synthesis or transformation of this compound. While computational methods are used to study reaction pathways and transition states for similar heterocyclic compounds, this specific molecule has not been a subject of such an investigation.

Mechanistic Biological and Pharmacological Research in Vitro Studies

Exploration of Molecular Targets and Binding Mechanisms

The indole-2-carboxylic acid framework has been identified as a versatile scaffold for targeting a range of biological molecules, including enzymes, receptors, and protein complexes.

Derivatives of indole-2-carboxylic acid have been investigated as inhibitors of several key enzymes involved in disease pathogenesis.

HIV-1 Integrase: The indole-2-carboxylic acid structure is a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govnih.gov This enzyme is critical for integrating viral DNA into the host genome, a vital step in the HIV-1 life cycle. nih.govbrieflands.com The inhibitory mechanism involves the indole (B1671886) core and the C2 carboxyl group chelating the two essential Mg²⁺ ions within the enzyme's active site. nih.govnih.gov Through structural optimization, researchers have synthesized derivatives with significantly enhanced inhibitory effects. nih.govnih.gov For instance, one optimized derivative demonstrated a half-maximal inhibitory concentration (IC₅₀) of 0.13 μM. nih.govnih.gov Structure-activity relationship studies have revealed that introducing specific substitutions, such as a halogenated benzene (B151609) ring at the C6 position and a long branch at the C3 position of the indole core, can markedly increase inhibitory activity against HIV-1 integrase. nih.govrsc.org

| Derivative | Target Enzyme | IC₅₀ Value |

| Derivative 20a | HIV-1 Integrase | 0.13 μM nih.govnih.gov |

| Derivative 17a | HIV-1 Integrase | 3.11 μM rsc.org |

IDO1/TDO, Metallo-β-Lactamases, and Caspase-3: As of the current literature review, there is no specific information available regarding the inhibitory activity of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid or its close indole-2-carboxylic acid analogues against Indoleamine 2,3-dioxygenase 1 (IDO1), Tryptophan 2,3-dioxygenase (TDO), Metallo-β-Lactamases (MBLs), or Caspase-3. Research on MBL inhibitors has tended to focus on other small molecule carboxylates and thiol-based compounds. nih.govmdpi.com Similarly, while caspase inhibitors are studied for their role in apoptosis, a direct link to this specific indole scaffold has not been established in the available literature. nih.govmdpi.com

The indole scaffold is also implicated in the modulation of cell surface receptors.

Cannabinoid Receptor 1 (CB1): While direct data on indole-2-carboxylic acids is limited, related compounds known as indole-2-carboxamides have been identified as allosteric modulators of the CB1 receptor. nih.gov Allosteric modulators offer a novel therapeutic approach by binding to a site on the receptor distinct from the primary (orthosteric) site, thereby fine-tuning the receptor's activity. nih.gov Studies on these related molecules indicate that structural elements, such as the length of an alkyl chain at the C3 position of the indole ring, are critical determinants of their modulatory activity at the CB1 receptor. nih.gov

Disrupting pathological protein-protein interactions (PPIs) is an emerging strategy in drug discovery. nih.govnih.gov The indole-2-carboxylic acid core has served as a foundation for developing modulators of key PPIs in cancer.

Mcl-1: Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein that is frequently overexpressed in cancer, contributing to therapeutic resistance. nih.gov Tricyclic indole-2-carboxylic acid derivatives have been discovered as potent and selective inhibitors of the Mcl-1 protein. nih.gov Identified through fragment-based screening, these compounds bind to Mcl-1 and disrupt its interaction with pro-apoptotic proteins like Bim. nih.govnih.gov Optimized compounds in this series exhibit high binding affinity in the single-digit nanomolar range and demonstrate significant selectivity for Mcl-1 over other anti-apoptotic proteins such as Bcl-xL and Bcl-2. nih.gov

| Compound Class | Target PPI | Binding Affinity / Selectivity |

| Tricyclic 2-indole carboxylic acids | Mcl-1 | Single-digit nM Ki; >1700-fold selectivity over Bcl-xL nih.gov |

14-3-3η protein: The 14-3-3 proteins are a family of adaptor proteins that regulate numerous cellular processes by binding to hundreds of partner proteins. nih.govmdpi.com A series of novel 1H-indole-2-carboxylic acid derivatives has been specifically designed to target the 14-3-3η isoform for the treatment of liver cancer. researchgate.netnih.gov One promising derivative, designated C11, displayed a high affinity for 14-3-3η and potent activity against a panel of human liver cancer cell lines. researchgate.netnih.gov

In Vitro Cellular Activity and Pathway Analysis

The molecular targeting capabilities of indole-2-carboxylic acid derivatives translate into specific cellular activities, notably in the realms of oncology and infectious diseases.

Derivatives of the indole-2-carboxylic acid scaffold have demonstrated significant antiproliferative effects across various cancer cell lines.

Leukemia and Liver Cancer: The aforementioned 1H-indole-2-carboxylic acid derivatives that target the 14-3-3η protein have shown potent antitumor effects in vitro. researchgate.netnih.gov The lead compound, C11, effectively inhibited the growth of several human liver cancer cell lines, including Bel-7402, SMMC-7721, SNU-387, Hep G2, and Hep 3B. researchgate.net Notably, it also retained activity against chemotherapy-resistant (5-fluorouracil) liver cancer cells. Mechanistic studies revealed that this compound induces cell cycle arrest at the G1-S phase transition. researchgate.netnih.gov In other studies, different indole-based compounds have exhibited high antiproliferative activity against human promyelocytic leukemia (HL-60) cells. researchgate.net

| Cell Line | Cancer Type | Compound Class | In Vitro Effect |

| Bel-7402, SMMC-7721, Hep G2 | Liver Cancer | 1H-indole-2-carboxylic acid derivative (C11) | Potent growth inhibition researchgate.netnih.gov |

| Bel-7402/5-Fu | Chemo-resistant Liver Cancer | 1H-indole-2-carboxylic acid derivative (C11) | Potent growth inhibition researchgate.net |

| HL-60 | Promyelocytic Leukemia | Indole-based chalcones | High antiproliferative activity researchgate.net |

The therapeutic potential of this chemical class extends to infectious diseases, with demonstrated antiviral and antimicrobial activities.

Antiviral Mechanisms: The primary antiviral mechanism identified for indole-2-carboxylic acid derivatives is the inhibition of HIV-1 integrase, which effectively blocks viral replication in cell-based assays. nih.govmdpi.com Beyond HIV, other indole derivatives have been explored for broader antiviral applications. For example, a derivative of indole-3-carboxylic acid was found to completely inhibit the replication of SARS-CoV-2 in vitro at a concentration of 52.0 μM. actanaturae.runih.gov Furthermore, the indole scaffold has been used to develop inhibitors of the NS2B-NS3 protease, an enzyme essential for the replication of flaviviruses such as Zika, dengue, and West Nile virus. nih.gov

Antimicrobial Mechanisms: In the field of bacteriology, novel triazole-containing indole-2-carboxylic acid derivatives have demonstrated significant antibacterial properties. nih.gov Specific compounds from this series registered excellent inhibition against both the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Bacillus subtilis. nih.gov In a separate study, a different series of indole derivatives exhibited broad-spectrum antibacterial activity against eight bacterial strains, with potency reported to be 10- to 50-fold greater than the standard antibiotics ampicillin (B1664943) and streptomycin. nih.gov These compounds also displayed good to excellent antifungal activity against various fungal strains. nih.gov

Investigations into Neuroprotective Potential (mechanistic studies)

In vitro research into the neuroprotective mechanisms of indole-based compounds, a class to which this compound belongs, has highlighted several potential pathways of action. While direct mechanistic studies on this specific molecule are not extensively detailed in the literature, research on structurally related indole derivatives points toward multifaceted neuroprotective strategies. These strategies often target the complex pathologies of neurodegenerative diseases, which can include mitochondrial dysfunction, oxidative stress, protein aggregation, and neuroinflammation. researchgate.net

One key area of investigation is the antioxidant and cytoprotective effect of indole compounds against oxidative stress, a major contributor to neuronal damage. nih.gov Mechanistic studies on indole-phenolic hybrids have demonstrated their ability to counter reactive oxygen species (ROS) generated by amyloid-beta peptides and hydrogen peroxide. nih.gov This is a critical finding, as excessive ROS can lead to cellular damage and apoptosis. Furthermore, some indole derivatives have shown metal-chelating properties, particularly for copper ions. nih.gov By sequestering these metal ions, such compounds can prevent their participation in redox reactions that generate harmful free radicals.

Another avenue of exploration involves the modulation of key signaling pathways related to cellular defense and survival. Scientific evidence suggests that certain sesquiterpenes, which share some functional properties with indole derivatives, may exert neuroprotective effects by modulating the Nrf-2/HO-1 antioxidant signaling pathway. researchgate.net Activation of this pathway enhances the brain's capacity to resist oxidative insults. Additionally, related compounds have been found to alleviate neuroinflammation by inhibiting inflammatory signaling pathways such as TLR-4/NF-κB and COX-2/NF-κB, and to improve neuronal health by modulating the BDNF/TrkB/CREB signaling cascade. researchgate.net The ability of indole derivatives to promote the disaggregation of amyloid-beta fragments has also been identified as a significant neuroprotective mechanism, positioning them as promising candidates for multifunctional agents in neurodegenerative disease therapy. nih.gov

Cell Cycle Modulation and Apoptosis Induction Studies

Analogs of this compound, particularly indole-2-carboxylic acid derivatives, have been a focus of research in oncology for their ability to modulate the cell cycle and induce apoptosis in cancer cells. A primary mechanism identified is the inhibition of anti-apoptotic proteins belonging to the Bcl-2 family, specifically Myeloid cell leukemia-1 (Mcl-1). nih.gov Mcl-1 is frequently overexpressed in various cancers, enabling malignant cells to evade apoptosis and contributing to resistance against chemotherapy. nih.gov

Fragment-based screening and structure-based design have led to the development of potent tricyclic 2-indole carboxylic acid inhibitors that bind to Mcl-1 with high affinity. nih.gov These inhibitors function by occupying the binding groove on the Mcl-1 protein, preventing it from sequestering pro-apoptotic proteins like Bak. This action frees Bak to trigger the mitochondrial apoptosis pathway. Importantly, significant selectivity for Mcl-1 over other anti-apoptotic proteins like Bcl-xL and Bcl-2 has been achieved, which is crucial for minimizing potential side effects, such as thrombocytopenia, associated with Bcl-xL inhibition. nih.gov

In addition to directly targeting apoptosis pathways, other indole analogs have been shown to exert growth-inhibitory effects through cell cycle arrest. For instance, a synthetic benz[f]indole-4,9-dione analog demonstrated a potent ability to inhibit the growth of human lung cancer cells by inducing G2/M cell cycle arrest, which subsequently leads to apoptosis. nih.govresearchgate.net This dual action of halting cell proliferation and actively inducing cell death underscores the therapeutic potential of this class of compounds.

| Compound | Mcl-1 Ki (µM) | Bcl-xL Ki (µM) | Bcl-2 Ki (µM) | Selectivity (Bcl-xL/Mcl-1) |

|---|---|---|---|---|

| Analog 1 | 0.024 | >40 | 2.5 | >1700-fold |

| Analog 2 | 0.021 | >40 | 2.2 | >1900-fold |

| Analog 3 | 0.140 | >40 | 15 | >285-fold |

| Analog 4 | 0.009 | 16 | 0.91 | >1700-fold |

Data sourced from research on potent tricyclic 2-indole carboxylic acid inhibitors. nih.gov Ki represents the inhibition constant, with lower values indicating stronger binding affinity.

Biochemical Pathways Affected by this compound Analogs (e.g., Tryptophan Metabolism)

The indole structure is fundamental to the metabolism of the essential amino acid tryptophan. In humans, tryptophan is metabolized through three primary pathways: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole pathway (mediated by gut microbiota). nih.govmdpi.commdpi.com Given that analogs of this compound are structurally related to tryptophan and its metabolites, they have the potential to interact with and modulate these critical biochemical routes.

The kynurenine pathway is the principal route for tryptophan degradation, accounting for over 95% of its metabolism. nih.govmdpi.com This pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which convert tryptophan to N-formyl-kynurenine. mdpi.com This pathway produces several neuroactive and immunomodulatory molecules, and its dysregulation is implicated in various neurological and psychiatric disorders. nih.gov

The serotonin pathway, though accounting for a smaller fraction of tryptophan metabolism, is vital for synthesizing the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and the hormone melatonin. mdpi.comscispace.com This pathway plays a crucial role in regulating mood, sleep, and various physiological processes.

The third pathway involves direct conversion of tryptophan by gut microbiota into various indole derivatives, such as indole-3-acetic acid and indolepropionic acid. nih.govmdpi.com These metabolites can act as signaling molecules, influencing intestinal health and host immunity. nih.gov

Because compounds like this compound mimic parts of the tryptophan structure, it is plausible that they or their analogs could act as inhibitors or modulators of key enzymes in these pathways, such as IDO or TDO. Such interactions could alter the balance of tryptophan metabolites, with potential therapeutic implications in immunology, oncology, and neuroscience.

Metabolic Stability in Cell-Free Systems and Microsomes

Metabolic stability is a critical parameter in drug discovery, determining the susceptibility of a compound to biotransformation by metabolic enzymes. if-pan.krakow.pl This property is often evaluated early in the development process using in vitro cell-free systems, such as liver microsomes or S9 fractions, to predict in vivo clearance. creative-bioarray.comsemanticscholar.org Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) oxidases. creative-bioarray.com

Studies on the metabolic stability of compounds structurally related to this compound, such as 1H-indole-2-carboxamides, have been conducted to assess their pharmacokinetic potential. nih.gov These investigations typically measure the rate of disappearance of the parent compound over time when incubated with liver microsomes (from human or animal species) and necessary cofactors like NADPH. if-pan.krakow.plcreative-bioarray.com

The primary outputs of these assays are the in vitro half-life (t½) and the intrinsic clearance (Clint), which is the volume of liver blood cleared of the drug per unit time. if-pan.krakow.pl High intrinsic clearance often suggests poor metabolic stability and rapid elimination from the body, which can be a significant hurdle for achieving therapeutic efficacy. For some series of indole-2-carboxamide analogs, high microsomal clearance has been identified as a key limiting factor, hampering their progression into further studies despite good potency. nih.gov This highlights the importance of using these in vitro assays to guide medicinal chemistry efforts toward improving metabolic properties.

| Compound | Human Liver Microsome Clint (µL/min/mg) | Mouse Liver Microsome Clint (µL/min/mg) |

|---|---|---|

| Analog A | >200 | 180 |

| Analog B | 150 | >200 |

| Analog C | 125 | 110 |

| Analog D | >200 | 65 |

Data adapted from studies on indole analogs. nih.gov Intrinsic clearance (Clint) values indicate the rate of metabolism. Higher values suggest lower metabolic stability.

Structure Activity Relationship Sar Studies of Substituted 2,3 Dihydro 1h Indole 2 Carboxylic Acids

Impact of Substituents on Indoline (B122111) Ring (Position 4, 6, 7) on Biological Potency and Selectivity

The nature and position of substituents on the aromatic ring of the indoline scaffold play a critical role in modulating the biological potency and selectivity of 2,3-dihydro-1H-indole-2-carboxylic acid derivatives. While much of the detailed SAR work has been conducted on the parent indole-2-carboxylic acids, the findings provide valuable insights that are often translatable to their dihydro counterparts.

Studies on 3-substituted 1H-indole-2-carboxylic acid derivatives as cysteinyl leukotriene 1 (CysLT1) receptor antagonists have revealed distinct positional effects of substituents. It has been observed that substitution at the 4-position of the indole (B1671886) ring is generally the least favorable for activity. In contrast, substitution at the 7-position has been identified as the most advantageous for enhancing potency. For instance, a 7-methoxy group was found to be highly favorable for CysLT1 antagonist activity. acs.orgnih.gov

Further investigations into indole-2-carboxylic acid derivatives as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) dual inhibitors have provided more granular detail on the impact of various functional groups. At the 7-position , a methoxy (B1213986) substituent was tolerated and retained inhibitory activity against both IDO1 and TDO, whereas the introduction of chloro, cyano, or nitro groups at this position resulted in a loss of activity, suggesting a limited tolerance for substitution at this site.

The 6-position has been shown to be more amenable to a wider range of substitutions. The incorporation of an acetamido or an ethylamino group at the 6-position led to a significant increase in inhibitory activity against IDO1 and TDO. longdom.org Conversely, the introduction of fluoro, chloro, methoxy, cyano, or nitro groups at the 6-position resulted in a loss of potency. These findings suggest that hydrogen bond donating and accepting groups at the 6-position may be crucial for target engagement.

Collectively, these studies underscore the importance of the substitution pattern on the indoline ring for achieving optimal biological activity. The electronic and steric properties of the substituents, as well as their ability to form specific interactions with the target protein, are key determinants of potency and selectivity.

Table 1: Impact of Indole Ring Substituents on IDO1/TDO Inhibitory Activity

| Position | Substituent | IDO1 IC50 (µM) | TDO IC50 (µM) |

|---|---|---|---|

| 7 | -OCH3 | 32.4 | 19.5 |

| 7 | -Cl | >100 | >100 |

| 7 | -CN | >100 | >100 |

| 7 | -NO2 | >100 | >100 |

| 6 | -CH3 | 35.6 | 22.5 |

| 6 | -F | >100 | >100 |

| 6 | -Cl | >100 | >100 |

| 6 | -OCH3 | >100 | >100 |

| 6 | -CN | >100 | >100 |

| 6 | -NO2 | >100 | >100 |

| 6 | -NHCOCH3 | 8.40 | 8.48 |

| 6 | -NHCH2CH3 | 1.75 | 3.53 |

Data sourced from a study on indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. longdom.org

Influence of Stereochemistry at C-2 on Biological Activity

The stereochemistry at the C-2 position of the 2,3-dihydro-1H-indole-2-carboxylic acid scaffold is a critical determinant of biological activity. The spatial arrangement of the carboxylic acid group and the substituent at the C-3 position can significantly impact how the molecule interacts with its biological target. The hydrogenation of 3-substituted indole-2-carboxylates to their corresponding indoline derivatives can lead to the formation of either cis or trans diastereomers, and the stereochemical outcome is heavily influenced by the reaction conditions and the nature of the N-acyl protecting group.

For instance, the catalytic hydrogenation of N-acyl derivatives of 3-substituted indole-2-carboxylates can be diastereoselective. The choice of the N-acyl group can direct the hydrogenation to favor the formation of one diastereomer over the other. This diastereoselectivity is crucial as the relative orientation of the substituents at the C-2 and C-3 positions can lead to profound differences in biological potency.

In many biological systems, only one enantiomer or diastereomer of a chiral molecule is responsible for the observed pharmacological effect. This is because the binding pockets of enzymes and receptors are themselves chiral, and thus can differentiate between stereoisomers. While specific examples for 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid are not extensively detailed in the public domain, the general principles of stereochemistry in drug action strongly suggest that the configuration at the C-2 chiral center would have a significant impact on its biological profile. The (S)- and (R)-enantiomers would be expected to exhibit different potencies and potentially different pharmacological effects.

Role of the Carboxylic Acid Group in Ligand-Target Interactions (e.g., Metal Chelation)

The carboxylic acid group at the C-2 position of the 2,3-dihydro-1H-indole-2-carboxylic acid scaffold is a key pharmacophoric feature that is often essential for biological activity. This functional group can participate in a variety of crucial interactions with biological targets, including hydrogen bonding and ionic interactions.

One of the most significant roles of the carboxylic acid moiety is its ability to act as a metal chelator. In several enzyme active sites, divalent metal ions such as magnesium (Mg²⁺) or zinc (Zn²⁺) are present as cofactors and play a critical role in catalysis. The carboxylic acid group of the inhibitor can coordinate with these metal ions, effectively blocking the active site and inhibiting the enzyme's function.

A notable example of this is seen in the case of indole-2-carboxylic acid derivatives developed as HIV-1 integrase inhibitors. The active site of HIV-1 integrase contains two essential Mg²⁺ ions. The indole core and the C-2 carboxyl group of these inhibitors have been shown to chelate with both of these Mg²⁺ ions, which is a critical interaction for their potent inhibitory activity. nih.govnih.gov The removal or esterification of this carboxylic acid group typically leads to a significant loss of biological activity, highlighting its indispensable role in target binding.

Beyond metal chelation, the carboxylate can also form strong ionic bonds with positively charged amino acid residues, such as arginine or lysine, within the binding pocket of a target protein. Furthermore, the oxygen atoms of the carboxylic acid can act as hydrogen bond acceptors, further anchoring the ligand in the active site.

Effects of N-Substitution and Ring Fusion on Conformation and Activity

Modifications to the nitrogen atom of the indoline ring, either through substitution or ring fusion, can have a profound impact on the conformation and biological activity of 2,3-dihydro-1H-indole-2-carboxylic acid derivatives.

N-Substitution: The introduction of substituents on the indole nitrogen can alter the electronic properties and steric bulk of the molecule, which in turn can influence its binding affinity and selectivity. In some cases, N-substitution can lead to a decrease or complete loss of activity. For example, in a series of indole-2-carboxylic acid derivatives targeting IDO1/TDO, methylation of the indole nitrogen resulted in a loss of inhibitory activity. longdom.org This suggests that the N-H proton may be involved in a critical hydrogen bonding interaction with the target enzyme.

However, N-acylation is a common strategy employed in the synthesis of these compounds, not only to protect the nitrogen but also to influence the stereochemical outcome of subsequent reactions, such as the hydrogenation of the indole ring. The nature of the N-acyl group can affect the conformational preferences of the indoline ring and its substituents, thereby indirectly influencing biological activity.

Ring Fusion: The fusion of an additional ring to the indoline scaffold to create tricyclic structures can significantly constrain the conformation of the molecule and introduce new points of interaction with the biological target. This strategy has been successfully employed in the development of potent inhibitors of the anti-apoptotic protein Mcl-1.

In these tricyclic indole-2-carboxylic acid derivatives, the fused ring system locks the molecule into a specific conformation that is favorable for binding to the hydrophobic pocket of Mcl-1. The composition and size of the fused ring have been shown to be important for optimizing potency. For instance, six-membered heterocyclic rings containing a sulfur or oxygen atom were found to be slightly preferred over their carbon analogues. nih.gov The rigidified tricyclic scaffold can lead to a significant enhancement in binding affinity compared to their more flexible bicyclic counterparts.

Pharmacokinetic Property Modulation through Structural Modifications (e.g., solubility, intrinsic clearance)

Medicinal chemistry strategies are often employed to address liabilities in the drug metabolism and pharmacokinetic (DMPK) properties of lead compounds. For example, in a series of 1H-indole-2-carboxamides developed as anti-Trypanosoma cruzi agents, initial hits suffered from poor solubility and high metabolic clearance. acs.org

Common strategies to modulate pharmacokinetic properties include:

Improving Solubility: Introduction of polar functional groups, such as hydroxyl or amino groups, or basic nitrogen atoms that can be protonated at physiological pH.

The ultimate goal of these structural modifications is to develop a compound that not only has high affinity for its target but also possesses the necessary pharmacokinetic properties to reach the target in sufficient concentrations to elicit a therapeutic effect.

Role As a Synthetic Intermediate and Building Block in Complex Molecule Construction

Precursor in Natural Product Total Synthesis (e.g., Indoline (B122111) Alkaloids)

The indoline-2-carboxylic acid framework is a key structural component found in a variety of complex natural products, particularly within the vast family of indole (B1671886) alkaloids. While the direct application of 4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid in the total synthesis of specific natural products is not extensively documented in publicly available literature, the strategic importance of the parent indoline-2-carboxylic acid scaffold is well-established. Synthetic chemists utilize this building block because it provides a rigid, bicyclic core that can be elaborated into more complex polycyclic systems.

The synthesis of indoline alkaloids often involves the strategic manipulation of the indoline core. researchgate.net For instance, the carboxylic acid group at the C-2 position serves as a versatile handle for various chemical transformations, including amide bond formation, reduction to an alcohol, or conversion to other functional groups. These transformations are crucial steps in constructing the intricate architectures of alkaloids. The methyl group at the C-4 position on the benzene (B151609) ring of this compound would be expected to influence the electronic properties and steric environment of the molecule, potentially guiding the regioselectivity of further synthetic steps or modifying the biological activity of the final natural product analogue. However, specific examples detailing its use as a precursor remain elusive in prominent research.

Scaffold for the Development of Novel Chemical Entities in Drug Discovery

The indole and indoline scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The aromatic indole-2-carboxylic acid core, in particular, has been extensively explored as a foundational scaffold for developing novel therapeutic agents. sci-hub.senih.gov It has been identified as a key pharmacophore in the design of inhibitors for enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are significant targets in cancer immunotherapy. sci-hub.senih.gov Furthermore, derivatives of indole-2-carboxylic acid have been investigated as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication. mdpi.comnih.gov

While research has heavily focused on the aromatic indole scaffold, the reduced indoline-2-carboxylic acid core also holds significant value. For example, (S)-indoline-2-carboxylic acid is a key intermediate in the synthesis of Perindopril, a widely used ACE inhibitor for treating high blood pressure. researchgate.net The saturation of the C2-C3 bond in the indoline structure provides a three-dimensional geometry that differs significantly from the planar indole ring, allowing for different interactions with protein binding sites.

The specific compound, this compound, represents a variation of this valuable scaffold. The introduction of a methyl group at the C-4 position can serve several purposes in drug design:

Probing Structure-Activity Relationships (SAR): By adding a small, lipophilic group to the aromatic ring, medicinal chemists can probe the steric and electronic requirements of the target's binding pocket.

Modulating Physicochemical Properties: The methyl group can affect the molecule's solubility, lipophilicity (logP), and metabolic stability, which are critical parameters for drug development.

Improving Potency and Selectivity: In some cases, the addition of a substituent like a methyl group can lead to enhanced binding affinity and selectivity for the intended biological target over off-targets.

Although specific studies detailing the use of this compound as a central scaffold are not widely reported, its structural similarity to well-established pharmacophores suggests its potential as a building block for creating new chemical entities with novel biological activities. The table below lists examples of drug candidates or research compounds based on the broader indole-2-carboxylic acid scaffold, illustrating the therapeutic areas where such structures are relevant.

| Therapeutic Target | Scaffold Base | Example Compound Class | Reference |

| IDO1/TDO | Indole-2-carboxylic acid | 6-acetamido-indole-2-carboxylic acid derivatives | sci-hub.se |

| HIV-1 Integrase | Indole-2-carboxylic acid | Substituted indole-2-carboxylic acids | mdpi.comnih.gov |

| CysLT1 Receptor | Indole-2-carboxylic acid | 3-substituted-1H-indole-2-carboxylic acids | nih.gov |

| Antioxidant | Indole-2-carboxylic acid | N-acyl and carboxamide derivatives | eurjchem.com |

Use in Materials Science and Polymer Chemistry

Currently, there is no specific information available in scientific literature detailing the application of this compound or closely related indole carboxylic acids in the fields of materials science or polymer chemistry. The research focus for this class of compounds has been overwhelmingly directed towards their biological activity and use in pharmaceutical development.

Future Research Directions and Translational Potential

Development of Novel Asymmetric Synthetic Routes for High-Yield and Stereocontrol

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, establishing efficient and stereocontrolled synthetic routes to access enantiomerically pure forms of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid is a critical first step for its pharmacological evaluation. Future research should focus on developing novel asymmetric syntheses that provide high yields and excellent stereocontrol.

Current strategies for synthesizing similar structures, such as indoline-2-carboxylic acid, often involve the reduction of the corresponding indole-2-carboxylic acid or chiral pool synthesis. researchgate.net Building upon this, catalytic hydrogenation of N-acyl derivatives of indole-2-carboxylates has been shown to produce either cis- or trans-indoline diastereomers, indicating that the choice of catalyst and reaction conditions is crucial for stereochemical outcomes. clockss.org